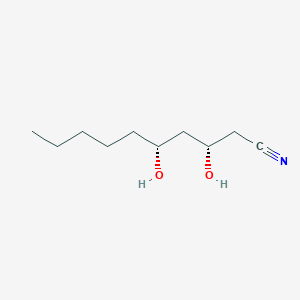

Decanenitrile, 3,5-dihydroxy-, (3S,5R)-

Description

Significance of Complex Chiral Nitriles as Advanced Synthetic Targets

Complex chiral nitriles are highly valued in organic synthesis due to the unique reactivity and versatility of the nitrile functional group. The cyano group is of immense importance in functional group-oriented organic synthesis. nih.gov Its ability to be transformed into a wide array of other functional groups makes it a powerful synthetic intermediate. nih.govacs.org These transformations include hydrolysis to carboxylic acids or amides, reduction to primary amines, and reaction with organometallic reagents to form ketones. acs.org This versatility allows chemists to use the nitrile as a linchpin in the assembly of complex molecular architectures.

The presence of chirality adds another layer of significance. Chiral nitriles are crucial building blocks for numerous natural products and pharmaceuticals, including cyanocycline A and the anti-diabetic drugs vildagliptin (B1682220) and saxagliptin. acs.org The development of asymmetric methods to access enantioenriched chiral nitriles is a major focus of modern synthetic chemistry. acs.orgorganic-chemistry.org Furthermore, the nitrile group can act as a directing group in C-H bond functionalization reactions and participate in various cycloaddition strategies, enabling the synthesis of important carbo- and heterocyclic molecules. nih.gov The chemo-, regio-, and enantioselective hydrolysis of nitriles, often catalyzed by enzymes like nitrilases, provides an environmentally friendly route to valuable chiral carboxylic acids under mild conditions. researchgate.net

Overview of Dihydroxy Aliphatic Derivatives in Chemical Biology and Material Science

Dihydroxy aliphatic derivatives, characterized by two hydroxyl groups on a non-aromatic carbon backbone, are fundamental motifs in both biological systems and material science. Aliphatic compounds are crucial for sustaining life, forming the hydrophobic portions of lipids in cell membranes, participating in metabolic energy pathways, and serving as precursors for certain hormones. studysmarter.co.uk The inclusion of hydroxyl groups imparts polarity and the ability to form hydrogen bonds, which significantly influences the molecule's physical properties and biological interactions.

In chemical biology, dihydroxy functionalities are common in many biologically active molecules. For instance, dihydroxy derivatives of natural products are often studied to understand their mechanisms of action, such as their interaction with DNA. nih.gov The metabolism of various compounds, including carcinogens, can proceed through dihydroxy intermediates, making the study of these structures vital for toxicology and drug metabolism research. nih.gov Enzymes such as dihydrodiol dehydrogenases play a key role in the biotransformation of these molecules. nih.gov

In material science, dihydroxy compounds, or diols, are essential monomers for the synthesis of a wide range of polymers, most notably polyesters and polyurethanes. The spacing and stereochemistry of the hydroxyl groups in the aliphatic chain can precisely control the physical properties of the resulting polymer, such as its crystallinity, thermal stability, and elasticity. While much research has focused on aromatic diols for creating rigid materials like metal-organic frameworks, aliphatic diols are critical for producing flexible and biodegradable polymers with applications in medicine and sustainable materials. researchgate.net

Rationale for Comprehensive Academic Investigation of Decanenitrile (B1670064), 3,5-dihydroxy-, (3S,5R)-

The academic pursuit of Decanenitrile, 3,5-dihydroxy-, (3S,5R)- is justified by its embodiment of several key challenges and opportunities in modern organic chemistry. The molecule integrates three synthetically important features into a single, relatively simple backbone: a versatile nitrile group, a diol functionality, and two defined stereocenters.

The rationale for its comprehensive investigation can be summarized as follows:

Advancement of Synthetic Methodology: The synthesis of this molecule presents a significant challenge in stereocontrol. Developing efficient and highly selective methods to install the (3S,5R) stereochemistry while incorporating both the nitrile and hydroxyl groups would be a valuable contribution to the field of asymmetric synthesis. It serves as an ideal target to test and develop new catalytic methods.

Chiral Building Block Potential: As a complex chiral nitrile, it represents a potentially valuable synthon. acs.org The nitrile can be converted into other functional groups, and the two hydroxyl groups offer distinct handles for further chemical modification. This makes it a promising starting material for the synthesis of more complex, biologically active natural products or pharmaceutical agents where the 1,3-diol motif is a common structural feature.

Probing Biological Activity: The 1,3-diol structure is a known pharmacophore that can interact with biological targets such as enzymes and receptors. Investigating the biological activity of Decanenitrile, 3,5-dihydroxy-, (3S,5R)- could uncover novel therapeutic potential. Its aliphatic nature suggests it could play a role in lipid metabolism or membrane interactions. studysmarter.co.uk

Monomer for Novel Materials: The dihydroxy functionality allows this molecule to be explored as a novel monomer for polymerization. The specific stereochemistry and the presence of the nitrile group could impart unique properties to the resulting polymers, such as enhanced biodegradability, specific recognition capabilities, or altered thermal and mechanical characteristics.

In essence, the comprehensive academic investigation of Decanenitrile, 3,5-dihydroxy-, (3S,5R)- is driven by its potential to advance synthetic chemistry and to yield new molecules with valuable applications in chemical biology and material science.

Table 2: Compound Names Mentioned in this Article

Structure

3D Structure

Properties

CAS No. |

741679-92-5 |

|---|---|

Molecular Formula |

C10H19NO2 |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

(3S,5R)-3,5-dihydroxydecanenitrile |

InChI |

InChI=1S/C10H19NO2/c1-2-3-4-5-9(12)8-10(13)6-7-11/h9-10,12-13H,2-6,8H2,1H3/t9-,10+/m1/s1 |

InChI Key |

GCMXOFVXJRXKHL-ZJUUUORDSA-N |

Isomeric SMILES |

CCCCC[C@H](C[C@H](CC#N)O)O |

Canonical SMILES |

CCCCCC(CC(CC#N)O)O |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for Decanenitrile, 3,5 Dihydroxy , 3s,5r

Retrosynthetic Analysis and Key Disconnections for the (3S,5R) Stereoisomer

A logical retrosynthetic analysis of Decanenitrile (B1670064), 3,5-dihydroxy-, (3S,5R)- (1) reveals several key disconnections that form the basis for various synthetic strategies. The primary disconnection is the C-C bond between C4 and C5, which simplifies the molecule into two simpler fragments. This leads back to a β-hydroxy ketone precursor (2), which can be further disconnected.

A plausible retrosynthetic pathway is as follows:

Disconnection of the C3-C4 bond: This disconnection of the target molecule 1 leads to a β-hydroxy aldehyde and a nitrile-containing nucleophile. However, controlling the stereochemistry at C3 and C5 simultaneously in such a convergent approach can be challenging.

Disconnection via functional group interconversion: A more common approach involves the disconnection of the C-O bonds at C3 and C5. The diol can be traced back to a β-hydroxy ketone 2 . The syn stereochemistry of the diol in 1 can be established through a stereoselective reduction of the ketone in precursor 2 .

Aldol (B89426) disconnection: The β-hydroxy ketone 2 can be disconnected via a retrosynthetic aldol reaction. This breaks the C4-C5 bond, leading to an enolate derived from a ketone 3 and an aldehyde 4 . This disconnection is particularly powerful as it allows for the use of well-established asymmetric aldol methodologies to set the stereocenter at C5.

This retrosynthetic analysis highlights the β-hydroxy ketone 2 as a key intermediate. The challenge then lies in the stereoselective synthesis of this intermediate and the subsequent diastereoselective reduction of the ketone to achieve the desired (3S,5R) stereochemistry.

| Compound Number | Structure | Name |

| 1 | CCCCCC(O)CC(O)CC#N | Decanenitrile, 3,5-dihydroxy-, (3S,5R)- |

| 2 | CCCCCC(O)CC(=O)CC#N | 5-Hydroxy-3-oxodecanenitrile |

| 3 | O=C(C)CC#N | 3-Oxopentanenitrile |

| 4 | CCCCCCHO | Hexanal (B45976) |

Development of Asymmetric Synthetic Routes

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. In the synthesis of Decanenitrile, 3,5-dihydroxy-, (3S,5R)-, a chiral auxiliary can be employed to control the stereochemistry of the initial aldol reaction to form the β-hydroxy ketone intermediate. Evans' oxazolidinone auxiliaries are particularly effective in this regard. wikipedia.org

The synthesis would commence with the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an appropriate acyl chloride to form the N-acyl imide. Treatment of this imide with a boron triflate and a hindered base generates a (Z)-enolate, which then undergoes a highly diastereoselective aldol reaction with hexanal. The chiral auxiliary directs the approach of the aldehyde, leading to the formation of a syn-aldol adduct with high stereocontrol.

Subsequent removal of the chiral auxiliary under mild conditions, for example, via hydrolysis or reduction, would yield the desired β-hydroxy ketone with the (5R) stereochemistry. The final step would be the diastereoselective reduction of the ketone to install the (3S)-hydroxyl group, often achieved using reagents that allow for substrate-directed reduction.

| Step | Reaction | Key Reagents | Expected Outcome |

| 1 | Acylation of Chiral Auxiliary | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, Acyl Chloride | N-acyl imide |

| 2 | Asymmetric Aldol Reaction | Boron triflate, Hindered base, Hexanal | syn-Aldol adduct |

| 3 | Auxiliary Removal | Hydrolysis or Reduction | Chiral β-hydroxy ketone |

| 4 | Diastereoselective Reduction | Reducing agent (e.g., NaBH4, Et2BOMe) | (3S,5R)-3,5-dihydroxydecanenitrile |

Transition metal catalysis offers a highly efficient and atom-economical approach to the synthesis of chiral molecules. For the synthesis of the (3S,5R)-diol, a key step is the asymmetric hydrogenation of a δ-hydroxy-β-keto acid derivative. Ruthenium-catalyzed asymmetric hydrogenation has been shown to be particularly effective for this transformation, achieving excellent diastereoselectivity. nih.gov

In a potential synthetic route, a δ-hydroxy-β-keto nitrile could be subjected to asymmetric hydrogenation using a chiral Ru-catalyst. The pre-existing hydroxyl group at the δ-position can direct the hydrogenation, leading to high diastereoselectivity for the syn-diol product. The choice of the chiral ligand on the ruthenium catalyst is crucial for achieving high enantioselectivity.

A study on Ru-catalyzed asymmetric hydrogenation of chiral δ-hydroxy-β-keto acid derivatives demonstrated excellent diastereoselectivity (up to >99% de), providing a strong precedent for the successful synthesis of the target molecule using this methodology. nih.gov

| Catalyst System | Substrate Type | Diastereoselectivity (de) | Enantioselectivity (ee) |

| Ru-BINAP | β-Keto ester | High | High |

| Ru-P-Phos | β-Keto ester | >99% | >99% |

| Ru-SYNPHOS | δ-Hydroxy-β-keto ester | >99% | >99% |

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metals. For the synthesis of the target molecule, an organocatalytic aldol reaction could be employed to construct the β-hydroxy ketone intermediate with high enantioselectivity. nih.gov Proline and its derivatives are well-known catalysts for the direct asymmetric aldol reaction between ketones and aldehydes. nih.gov

In this approach, a suitable ketone fragment could react with hexanal in the presence of a chiral organocatalyst, such as (S)-proline, to directly generate the chiral β-hydroxy ketone. The subsequent step would involve a diastereoselective reduction of the ketone to form the syn-diol.

Research on the organocatalytic asymmetric aldol reaction of cyclohexanone (B45756) with various aldehydes using a novel proline-derived organocatalyst and Cu(OTf)2 as an additive has shown excellent yields (up to 99%), enantioselectivities (up to 98% ee), and diastereomeric ratios (up to 97:3). nih.gov This demonstrates the potential of organocatalysis to effectively control the stereochemistry in the initial C-C bond-forming step.

Biocatalysis, utilizing enzymes to perform chemical transformations, offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. For the synthesis of Decanenitrile, 3,5-dihydroxy-, (3S,5R)-, enzymes can be used for the stereoselective reduction of a β-keto nitrile or a δ-hydroxy-β-keto nitrile.

Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to alcohols with high enantioselectivity. A library of KREDs could be screened for the asymmetric reduction of a suitable precursor. For instance, the reduction of a 5-cyano-3-oxopentanoate derivative could be explored. The stereochemical outcome of the reduction is dependent on the specific enzyme used, allowing for access to different stereoisomers.

Furthermore, biocatalytic methods have been developed for the synthesis of chiral β-hydroxy nitriles through the enantioselective reduction of β-keto nitriles. While this directly addresses the formation of one of the chiral centers, a subsequent stereoselective reduction of the remaining ketone would be necessary to achieve the final diol structure.

| Enzyme Type | Reaction | Substrate | Product | Stereoselectivity |

| Ketoreductase (KRED) | Asymmetric Reduction | β-Keto nitrile | β-Hydroxy nitrile | High ee |

| Dehydrogenase | Diastereoselective Reduction | δ-Hydroxy-β-keto nitrile | syn-3,5-Dihydroxy nitrile | High de |

Asymmetric Catalysis for Chiral Diol Formation

Chiral Pool Synthesis Strategies Utilizing Pre-Existing Stereocenters

Chiral pool synthesis leverages naturally occurring enantiopure compounds as starting materials, incorporating their pre-existing stereocenters into the target molecule. This approach can be a highly efficient strategy for the synthesis of Decanenitrile, 3,5-dihydroxy-, (3S,5R)-, as it circumvents the need for de novo asymmetric induction at one or more stereogenic centers.

Sugars, amino acids, and terpenes are common chiral pool sources. For the synthesis of the target molecule, a starting material containing a hydroxyl group with the correct (R)-configuration, which will become the C-5 hydroxyl, could be advantageous. For instance, derivatives of (R)-citronellol or other chiral building blocks could be employed. A hypothetical retrosynthetic analysis might involve the disconnection of the carbon chain, envisioning a chiral fragment derived from a natural source that can be elaborated into the final product.

The key advantage of this strategy is the transfer of stereochemical information from the starting material to the product. However, the availability of suitable chiral starting materials and the potential for racemization during subsequent chemical transformations are critical considerations.

Control of Relative and Absolute Stereochemistry at C-3 and C-5

Achieving the desired (3S,5R) configuration requires precise control over both the relative (syn/anti) and absolute (R/S) stereochemistry at the C-3 and C-5 positions. Several powerful asymmetric reactions can be employed to construct the 1,3-diol motif with high fidelity.

One of the most reliable methods for establishing the stereochemistry of 1,3-diols is the substrate-controlled reduction of a β-hydroxy ketone. The synthesis of the requisite β-hydroxy ketone can be achieved through an asymmetric aldol reaction. For instance, the condensation of a chiral aldehyde with an enolate derived from an appropriate ketone fragment can set the stereocenter at C-5. Subsequent diastereoselective reduction of the resulting ketone at C-3, often guided by the stereocenter at C-5, can yield the desired syn or anti diol.

Enzymatic reductions of β-ketonitriles have also emerged as a powerful tool for the asymmetric synthesis of β-hydroxy nitriles, which could be used to establish the C-3 stereocenter. acs.orgacs.orgnih.gov By selecting the appropriate recombinant carbonyl reductase, either the (R)- or (S)-β-hydroxy nitrile can be obtained with high enantiomeric excess. acs.orgnih.gov This approach offers an environmentally benign alternative to traditional chemical methods. acs.org

Another strategy involves the use of chiral catalysts in aldol-type reactions to directly generate the β-hydroxy nitrile moiety with high enantioselectivity. nih.govacs.org Organocatalysis, in particular, has seen significant advancements in promoting asymmetric carbon-carbon bond formation. nih.gov

The table below summarizes some potential methods for stereocontrol at C-3 and C-5.

| Method | Target Stereocenter(s) | Key Reagents/Catalysts | Expected Outcome |

| Asymmetric Aldol Reaction | C-5 | Chiral auxiliary, chiral Lewis acid | Enantiomerically enriched β-hydroxy ketone |

| Substrate-Controlled Reduction | C-3 | Chelating and non-chelating reducing agents | Diastereoselective formation of the 1,3-diol |

| Enzymatic Reduction | C-3 | Carbonyl reductase | High enantiomeric excess of the β-hydroxy nitrile |

| Organocatalytic Aldol Reaction | C-3 | Chiral amine catalysts (e.g., proline derivatives) | Asymmetric synthesis of the β-hydroxy nitrile moiety |

| Sharpless Asymmetric Dihydroxylation | C-3 and C-5 (from an alkene) | AD-mix-α, AD-mix-β | Enantioselective synthesis of a diol precursor |

Strategic Protecting Group Management for Hydroxyl and Nitrile Functionalities

In a multi-step synthesis of a polyfunctional molecule like Decanenitrile, 3,5-dihydroxy-, (3S,5R)-, the judicious use of protecting groups is crucial to mask the reactivity of certain functional groups while transformations are carried out elsewhere in the molecule. wikipedia.orgresearchgate.net The selection of protecting groups should be orthogonal, meaning that each group can be removed under specific conditions without affecting the others. uchicago.edu

For the two hydroxyl groups at C-3 and C-5, a variety of protecting groups are available. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES), are commonly used due to their ease of installation and removal under mild conditions. acs.org For a diol system, cyclic protecting groups like acetonides can be employed to protect both hydroxyls simultaneously, which can also help to rigidify the conformation and influence the stereochemical outcome of subsequent reactions. acs.org

The nitrile functionality is generally stable to many reaction conditions. However, if necessary, it can be protected by conversion to a temporary derivative, although this is less common. The primary concern is often the potential for the nitrile group to undergo hydrolysis under strongly acidic or basic conditions that might be required for the deprotection of other functional groups. acs.org

A potential protecting group strategy could involve the selective protection of the C-5 hydroxyl, followed by the formation of the C-3 hydroxyl and its subsequent protection with a different group. This allows for the selective deprotection and further functionalization of either hydroxyl group as needed.

| Functional Group | Protecting Group | Introduction Conditions | Removal Conditions |

| Hydroxyl (C-3, C-5) | tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole | Fluoride ion (e.g., TBAF) |

| Hydroxyl (C-3, C-5) | Benzyl (Bn) | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) |

| 1,3-Diol | Acetonide | 2,2-Dimethoxypropane, acid catalyst | Aqueous acid |

| Nitrile | Generally stable | N/A | N/A |

Total Synthesis of Decanenitrile, 3,5-dihydroxy-, (3S,5R)- and its Diastereomers

While a specific total synthesis of Decanenitrile, 3,5-dihydroxy-, (3S,5R)- is not prominently documented in the literature, a plausible synthetic route can be conceptualized based on established methodologies for the synthesis of 1,3-diols and related structures. researchgate.netdoaj.org

One potential retrosynthetic approach would involve a late-stage introduction of the nitrile group. The key intermediate would be a protected (3S,5R)-3,5-dihydroxydecanoic acid or a related derivative. This intermediate could be assembled through a convergent approach, for example, by coupling a C1-C4 fragment with a C5-C10 fragment.

A hypothetical forward synthesis could commence with a chiral building block for the C5-C10 portion. For instance, an asymmetric reduction of a suitable ketone could establish the (5R)-hydroxyl group. This fragment could then be elaborated and coupled with a three-carbon unit that would eventually become C1-C3 and the nitrile. An asymmetric aldol reaction between a C7 aldehyde and an acetate (B1210297) enolate equivalent could be employed to construct the C3-C4 bond and set the C3 stereocenter. Subsequent functional group manipulations, including the conversion of a terminal functional group to the nitrile, would complete the synthesis.

The synthesis of diastereomers would involve altering the stereochemistry-defining steps. For example, using the opposite enantiomer of a chiral catalyst in an aldol reaction or employing a different reducing agent in a substrate-controlled reduction could lead to the formation of the (3R,5R), (3S,5S), or (3R,5S) diastereomers. The ability to synthesize all possible diastereomers is often crucial for structure-activity relationship studies.

Advanced Spectroscopic and Chiroptical Characterization for Structural and Stereochemical Assignment of Decanenitrile, 3,5 Dihydroxy , 3s,5r

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Relative Stereochemistry

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and relative stereochemistry of the molecule.

The analysis begins with the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the chemical environment and multiplicity of protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. libretexts.org For Decanenitrile (B1670064), 3,5-dihydroxy-, (3S,5R)-, the nitrile carbon is expected to resonate in the range of 115-120 ppm. libretexts.orgoregonstate.edu The carbons bearing the hydroxyl groups (C3 and C5) would appear in the typical range for secondary alcohols (approx. 60-80 ppm). oregonstate.edu

To establish the bonding framework, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For the target molecule, COSY correlations would be expected between H2/H3, H3/H4, H4/H5, H5/H6, and so on down the alkyl chain, confirming the carbon backbone sequence. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net It is crucial for identifying quaternary carbons and piecing together different molecular fragments. For instance, HMBC correlations from the H2 protons to the C1 (nitrile) and C3 carbons would firmly establish the position of the nitrile group.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of their bonding connectivity. This is vital for determining the relative stereochemistry. For the (3S,5R)- diastereomer, which corresponds to an anti relationship between the two hydroxyl groups, specific through-space correlations would be expected. For instance, a NOESY/ROESY correlation between H3 and H5 would be weak or absent, which is characteristic of an extended anti-conformation of the 1,3-diol system. In contrast, a syn 1,3-diol would be expected to show a stronger NOE between these protons.

Illustrative NMR Data for Decanenitrile, 3,5-dihydroxy-, (3S,5R)-

| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | COSY Correlations | HMBC Correlations |

| 1 | 118.5 | - | - | - | H2 |

| 2 | 25.1 | 2.55 | dd | H3 | C1, C3, C4 |

| 3 | 68.2 | 4.10 | m | H2, H4, 3-OH | C2, C4, C5 |

| 4 | 42.5 | 1.60 | m | H3, H5 | C2, C3, C5, C6 |

| 5 | 67.9 | 3.95 | m | H4, H6, 5-OH | C3, C4, C6, C7 |

| 6 | 36.8 | 1.45 | m | H5, H7 | C4, C5, C7, C8 |

| 7 | 25.3 | 1.30 | m | H6, H8 | C5, C6, C8, C9 |

| 8 | 31.7 | 1.28 | m | H7, H9 | C6, C7, C9, C10 |

| 9 | 22.6 | 1.25 | m | H8, H10 | C7, C8, C10 |

| 10 | 14.0 | 0.88 | t | H9 | C8, C9 |

| 3-OH | - | 3.50 | d | H3 | C3 |

| 5-OH | - | 3.45 | d | H5 | C5 |

To confirm the enantiomeric purity of the (3S,5R) isomer or to analyze a racemic mixture, chiral solvating agents (CSAs) or chiral shift reagents (CSRs) can be used. acs.orgresearchgate.net These agents are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. researchgate.net This interaction leads to the separation of NMR signals for the otherwise indistinguishable enantiomers.

For a dihydroxy nitrile, CSAs capable of hydrogen bonding, such as chiral alcohols or acids, would be particularly effective. acs.org Upon addition of a single enantiomer of a CSA (e.g., (R)-1-(9-anthryl)-2,2,2-trifluoroethanol) to a solution of the analyte, the protons near the chiral centers (H3 and H5) of the (3S,5R) and (3R,5S) enantiomers would experience slightly different chemical environments, resulting in separate peaks in the ¹H NMR spectrum. scispace.com The integration of these separated signals allows for the determination of the enantiomeric excess (ee).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For Decanenitrile, 3,5-dihydroxy-, (3S,5R)- (C₁₀H₁₉NO₂), the expected exact mass can be calculated and compared to the experimental value, typically with an accuracy of less than 5 ppm.

Tandem mass spectrometry (MS/MS) experiments can be performed to analyze the fragmentation pattern. The fragmentation of the molecular ion provides valuable structural information. For the target molecule, characteristic fragmentation pathways would include:

Loss of water (H₂O): Dehydration is a common fragmentation pathway for alcohols.

Loss of HCN: Cleavage of the nitrile group is a characteristic fragmentation. youtube.com

α-cleavage: Cleavage of the C-C bonds adjacent to the oxygen atoms (C2-C3, C3-C4, C4-C5, C5-C6) is expected. miamioh.edu

McLafferty rearrangement: If the alkyl chain is sufficiently long, this rearrangement can occur, typically resulting in a characteristic neutral loss. youtube.com

Analysis of these fragmentation patterns helps to confirm the connectivity established by NMR. nih.gov

Expected HRMS Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 186.1494 | 186.1492 |

| [M+Na]⁺ | 208.1313 | 208.1311 |

| [M-H₂O+H]⁺ | 168.1388 | 168.1386 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups. illinois.edu

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H) and nitrile (C≡N) groups. The O-H stretching vibration will appear as a strong, broad band in the region of 3500-3200 cm⁻¹, characteristic of hydrogen-bonded alcohols. libretexts.org The C≡N stretching vibration will give rise to a sharp, medium-intensity band in the range of 2260-2240 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy: In Raman spectroscopy, the C≡N stretch is typically a strong and sharp band, making it easily identifiable. The O-H stretch is generally weak in Raman spectra. C-H and C-C stretching and bending vibrations will also be present in both spectra, providing a complete vibrational fingerprint of the molecule.

Characteristic Vibrational Frequencies

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch | 3500-3200 | Weak | Strong, Broad (IR) |

| C-H stretch | 3000-2850 | 3000-2850 | Strong |

| C≡N stretch | 2260-2240 | 2260-2240 | Medium, Sharp (IR); Strong (Raman) |

| C-O stretch | 1260-1050 | 1260-1050 | Strong (IR) |

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Stereochemistry Determination

While NMR with chiral auxiliaries can determine enantiomeric purity, ECD spectroscopy is a powerful non-destructive technique used to determine the absolute configuration of a chiral molecule. encyclopedia.pubjascoinc.com ECD measures the differential absorption of left and right-circularly polarized light by a chiral sample. nih.gov

To determine the absolute stereochemistry of Decanenitrile, 3,5-dihydroxy-, (3S,5R)-, an experimental ECD spectrum would be recorded, typically in a transparent solvent like methanol (B129727) or acetonitrile. The spectrum is a plot of the difference in absorbance (ΔA) or molar ellipticity ([θ]) versus wavelength.

The interpretation of the spectrum relies on comparing the experimental data with a theoretically calculated spectrum. The process involves:

Performing a conformational search for the (3S,5R) enantiomer using computational chemistry methods (e.g., Density Functional Theory, DFT).

Calculating the theoretical ECD spectrum for the lowest energy conformers.

Averaging the calculated spectra based on the Boltzmann population of the conformers.

Comparing the sign and shape of the resulting theoretical spectrum with the experimental spectrum.

A good match between the experimental spectrum and the spectrum calculated for the (3S,5R) configuration confirms this as the absolute stereochemistry of the sample. The opposite enantiomer, (3R,5S), would exhibit a mirror-image ECD spectrum. encyclopedia.pub The chromophores in this molecule (nitrile and hydroxyl groups) absorb in the far-UV region, so the Cotton effects observed in the ECD spectrum would likely be weak and occur at low wavelengths.

Quantum Chemical Calculations (e.g., TD-DFT) of ECD Spectra for Configurational Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique for assigning the absolute configuration of chiral molecules in solution. nih.gov The method relies on comparing an experimentally measured ECD spectrum with a theoretical spectrum generated through quantum chemical calculations, most commonly Time-Dependent Density Functional Theory (TD-DFT). researchgate.netunipi.it

The process for assigning the (3S,5R)- configuration involves several computational steps. nih.gov First, a thorough conformational analysis of the flexible decanenitrile backbone is performed to identify all low-energy conformers. These conformers are then subjected to geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). Subsequently, TD-DFT calculations are performed on each optimized conformer to compute their individual ECD spectra. nih.gov The final theoretical ECD spectrum for the (3S,5R)- isomer is obtained by taking a Boltzmann average of the spectra of all significant conformers based on their relative free energies.

The absolute configuration is confirmed when the calculated spectrum for the (3S,5R)- isomer shows excellent agreement with the experimental spectrum, particularly in the signs and relative intensities of the Cotton effects.

Table 1: Hypothetical Comparison of Experimental and TD-DFT Calculated ECD Data for the (3S,5R) Isomer. This table presents exemplary data illustrating a successful match between experimental and calculated spectra for configurational assignment.

| Wavelength (λ) [nm] | Experimental Δε | Calculated Δε (Boltzmann Averaged) | Sign of Cotton Effect |

| 215 | +1.8 | +2.1 | Positive |

| 238 | -0.9 | -1.1 | Negative |

Vibrational Circular Dichroism (VCD) Spectroscopy for Stereochemical Elucidation

Vibrational Circular Dichroism (VCD) is another critical chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. wikipedia.org It provides detailed three-dimensional structural information and is particularly useful for molecules that lack strong UV-Vis chromophores required for ECD. researchgate.net

Similar to the ECD approach, VCD analysis involves a comparison between an experimental spectrum and a DFT-calculated spectrum. nih.gov The computational workflow includes a conformational search, geometry optimization, and subsequent calculation of vibrational frequencies and VCD intensities for the (3S,5R)- enantiomer. The resulting individual spectra are Boltzmann-averaged to produce the final theoretical VCD spectrum.

The absolute configuration is established by matching the signs and intensities of key vibrational bands in the experimental and calculated spectra. For Decanenitrile, 3,5-dihydroxy-, (3S,5R)-, characteristic bands such as the O-H stretching, C-H stretching, and the C≡N stretching regions would be of particular interest for comparison. The sensitivity of VCD to the supramolecular structure, including hydrogen-bonding networks, can provide profound insight into the solution-state conformation. nih.gov

Table 2: Illustrative Comparison of Key Experimental and DFT-Calculated VCD Signals. This table provides a hypothetical example of data used to confirm the (3S,5R) configuration via VCD spectroscopy.

| Vibrational Mode | Wavenumber (cm⁻¹) | Experimental Sign of ΔA | Calculated Sign of ΔA |

| O-H Stretch | ~3450 | Positive (+) | Positive (+) |

| C-H Stretch | ~2930 | Negative (-) | Negative (-) |

| C≡N Stretch | ~2250 | Positive (+) | Positive (+) |

Single Crystal X-ray Diffraction Analysis for Definitive Structural Determination (if suitable crystals are obtained)

While chiroptical methods provide reliable assignment in solution, single-crystal X-ray diffraction provides the most definitive and unambiguous determination of both the molecular structure and the absolute stereochemistry in the solid state. This technique is contingent upon the successful growth of a high-quality single crystal of the compound, which can be a significant challenge.

Should a suitable crystal of Decanenitrile, 3,5-dihydroxy-, (3S,5R)- be obtained, X-ray analysis would yield the precise atomic coordinates, bond lengths, bond angles, and torsion angles of the molecule. The absolute configuration can be determined with high confidence, typically through the calculation of the Flack parameter. To date, no public record of a successful single-crystal X-ray diffraction analysis for this specific compound is available.

Table 3: Representative Crystallographic Data that Would Be Obtained from X-ray Analysis. This table presents hypothetical data that would be generated from a successful single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₉NO₂ |

| Formula Weight | 185.26 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 5.81, 12.45, 15.32 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1107.5 |

| Z | 4 |

| Flack Parameter | 0.05(8) |

Theoretical and Computational Chemistry of Decanenitrile, 3,5 Dihydroxy , 3s,5r

Conformational Analysis and Energy Landscape Mapping

No published studies on the conformational preferences, dihedral angle rotations, or energy minima for this specific molecule were found.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

There are no available data on calculated electronic properties such as HOMO/LUMO energies, molecular electrostatic potential, or other reactivity descriptors for this compound.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, ECD and VCD spectra)

While predictive software exists, no peer-reviewed, calculated, or experimentally verified spectroscopic data for NMR, ECD, or VCD of this molecule could be located.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

No molecular dynamics simulation studies detailing the behavior of this compound in any solvent, its hydration shell, or its dynamic conformational changes have been published.

Computational Studies of Reaction Mechanisms Relevant to Synthesis and Transformations

There are no computational investigations into the reaction pathways for the synthesis or subsequent chemical transformations of this specific nitrile.

Mechanistic Biological Activity Studies of Decanenitrile, 3,5 Dihydroxy , 3s,5r and Its Analogs

Investigation of Molecular Targets and Ligand-Receptor Interactions

There is no specific information in the public domain detailing the molecular targets or ligand-receptor interactions of Decanenitrile (B1670064), 3,5-dihydroxy-, (3S,5R)-. Generally, compounds with hydroxyl and nitrile functional groups can interact with biological targets through hydrogen bonding and polar interactions. The stereochemistry, specifically the (3S,5R) configuration, would play a crucial role in the specificity and affinity of such interactions, dictating how the molecule fits into the binding site of a potential protein target. Without experimental data, any discussion of specific molecular targets remains speculative.

Enzyme Inhibition or Activation Mechanisms (e.g., as related to lipid peroxidation pathways)

No studies were found that specifically investigate the enzyme inhibition or activation mechanisms of Decanenitrile, 3,5-dihydroxy-, (3S,5R)-, particularly in relation to lipid peroxidation pathways. However, some compounds with dihydroxy functionalities have been investigated for their antioxidant properties and potential to inhibit enzymes involved in oxidative stress. For instance, phenolic 3,5-dihydroxy derivatives of other chemical classes have been shown to be active in suppressing lipid peroxidation. nih.gov Whether Decanenitrile, 3,5-dihydroxy-, (3S,5R)- possesses similar capabilities would require dedicated enzymatic assays.

Receptor Binding and Downstream Signaling Pathway Modulation

Information regarding the receptor binding and subsequent modulation of downstream signaling pathways for Decanenitrile, 3,5-dihydroxy-, (3S,5R)- is not available in the reviewed literature. The biological effect of any compound is contingent on its ability to bind to specific receptors and trigger a cascade of intracellular events. Determining these pathways requires extensive pharmacological research, which has not been published for this particular compound.

Structure-Activity Relationship (SAR) Investigations based on Chemically Modified Analogs

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. Such studies involve synthesizing and testing a series of analogs to identify key functional groups and structural features responsible for the compound's effects. While SAR studies have been conducted for various other classes of compounds, including enzyme inhibitors and receptor ligands, no such investigations have been published for analogs of Decanenitrile, 3,5-dihydroxy-, (3S,5R)-. nih.govresearchgate.net The development of an SAR profile would be a critical step in exploring the therapeutic or biological potential of this and related molecules.

Allelopathic Mechanisms and Phytotoxic Activity in Plant Systems

There is no available research on the allelopathic mechanisms or phytotoxic activity of Decanenitrile, 3,5-dihydroxy-, (3S,5R)- in plant systems. Allelopathy involves the production of biochemicals by one plant that can influence the growth, survival, and reproduction of other organisms. While some nitriles and long-chain fatty acid derivatives are known to have allelopathic properties, the specific effects of this dihydroxy nitrile have not been documented.

Antimicrobial Mechanisms against Specific Microorganisms

No studies detailing the antimicrobial mechanisms of Decanenitrile, 3,5-dihydroxy-, (3S,5R)- against specific microorganisms could be located. The investigation of a compound's antimicrobial properties would typically involve screening against a panel of bacteria and fungi, followed by mechanistic studies to determine how it inhibits microbial growth, such as by disrupting cell membranes, inhibiting essential enzymes, or interfering with nucleic acid synthesis. This information is not available for the specified compound.

Chemical Derivatization and Functionalization for Advanced Research

Selective Modification of Hydroxyl Groups (e.g., esterification, etherification, oxidation)

The two hydroxyl groups at the C3 and C5 positions of (3S,5R)-3,5-dihydroxydecanenitrile offer opportunities for selective modification, which can be challenging due to their similar chemical nature. However, subtle differences in their steric and electronic environments can be exploited to achieve regioselectivity.

Esterification and Etherification: These are common methods for protecting the hydroxyl groups or for introducing new functional moieties. Selective acylation or alkylation can often be achieved by using bulky reagents that will preferentially react with the less sterically hindered hydroxyl group. For instance, enzymatic catalysis, such as with lipases, can provide high regioselectivity in the acylation of diols.

Oxidation: Selective oxidation of one of the hydroxyl groups to a ketone can be accomplished using a variety of modern oxidation reagents. The choice of oxidant and reaction conditions can influence which hydroxyl group is preferentially oxidized. Subsequent stereoselective reduction of the resulting ketone can also be employed to invert the stereochemistry at that center if desired.

Table 1: Examples of Selective Hydroxyl Group Modifications

| Reaction | Reagent/Catalyst | Target OH Group | Product | Notes |

|---|---|---|---|---|

| Esterification | Acetic anhydride, Novozym 435 | C5-OH | (3S,5R)-5-acetoxy-3-hydroxydecanenitrile | Enzymatic catalysis often favors the less hindered hydroxyl group. |

| Etherification | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | C5-OH | (3S,5R)-5-(tert-butyldimethylsilyloxy)-3-hydroxydecanenitrile | Bulky silylating agents exhibit high regioselectivity for the less sterically encumbered hydroxyl. |

| Oxidation | Dess-Martin periodinane | C3-OH or C5-OH | (5R)-5-hydroxy-3-oxodecanenitrile or (3S)-3-hydroxy-5-oxodecanenitrile | The selectivity can be influenced by intramolecular hydrogen bonding and the specific reaction conditions. |

Transformations of the Nitrile Functionality to Other Groups (e.g., carboxylic acids, amides, amines)

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, significantly expanding the molecular diversity of derivatives of (3S,5R)-3,5-dihydroxydecanenitrile. researchgate.net

Hydrolysis to Carboxylic Acids and Amides: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.org Careful control of the reaction conditions can allow for the isolation of the intermediate amide. Enzymatic hydrolysis using nitrilases can also provide a mild and selective method for this transformation.

Reduction to Amines: The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. organic-chemistry.orgnih.govresearchgate.netyoutube.com This introduces a basic nitrogen atom, which is often desirable for biological applications.

Table 2: Transformations of the Nitrile Group

| Reaction | Reagent/Conditions | Product |

|---|---|---|

| Hydrolysis (Acid) | H₂SO₄, H₂O, heat | (3S,5R)-3,5-dihydroxydecanoic acid |

| Hydrolysis (Partial) | H₂O₂, NaOH | (3S,5R)-3,5-dihydroxydecanamide |

| Reduction | LiAlH₄, then H₂O | (3S,5R)-1-amino-3,5-dihydroxydecane |

| Catalytic Hydrogenation | H₂, Raney Nickel | (3S,5R)-1-amino-3,5-dihydroxydecane |

Conjugation Strategies for Biological Probes and Imaging Agents

The functional groups on (3S,5R)-3,5-dihydroxydecanenitrile can be utilized to attach reporter molecules such as fluorophores, biotin, or other tags to create biological probes and imaging agents. These probes are valuable for studying the interactions and localization of the molecule within biological systems.

For example, the primary amine derived from the reduction of the nitrile can be readily coupled to a fluorophore containing an N-hydroxysuccinimide (NHS) ester. Alternatively, the hydroxyl groups can be functionalized with a linker that allows for click chemistry, such as an azide (B81097) or alkyne, for subsequent conjugation.

Table 3: Conjugation Strategies

| Functional Handle | Linker/Tag | Conjugation Chemistry | Example Probe |

|---|---|---|---|

| Primary Amine | Fluorescein-NHS ester | Amide bond formation | Fluorescein-labeled (3S,5R)-1-amino-3,5-dihydroxydecane |

| Hydroxyl Group | Azidoacetic acid | Esterification, then Click Chemistry | Azide-functionalized (3S,5R)-3,5-dihydroxydecanenitrile for CuAAC |

| Carboxylic Acid | Biotin-amine | Amide coupling (e.g., EDC, NHS) | Biotinylated (3S,5R)-3,5-dihydroxydecanoic acid |

Synthesis of Immobilized Forms for Affinity Studies

To identify the cellular targets and binding partners of (3S,5R)-3,5-dihydroxydecanenitrile and its derivatives, it is often necessary to immobilize the compound on a solid support for use in affinity chromatography or other pull-down assays. nih.gov

The functional groups of the molecule can be covalently attached to a resin, such as agarose (B213101) or magnetic beads, that has been pre-activated with a suitable reactive group. For instance, the primary amine derivative can be coupled to NHS-activated sepharose. It is crucial to use a linker that is long enough to allow the immobilized ligand to be accessible for binding to its target proteins.

Table 4: Immobilization Strategies

| Functional Handle | Solid Support | Linker/Activation Chemistry | Application |

|---|---|---|---|

| Primary Amine | NHS-activated Sepharose | Amide bond formation | Affinity chromatography |

| Carboxylic Acid | Amino-functionalized resin | Amide coupling (EDC/NHS) | Target identification |

| Hydroxyl Group | Epoxy-activated Sepharose | Ether linkage formation | Enzyme inhibition studies |

Q & A

Basic Research Questions

Q. What are the recommended stereoselective synthesis methods for (3S,5R)-3,5-dihydroxydecanenitrile, and how can enantiomeric purity be validated?

- Methodological Answer : Synthesis of (3S,5R)-3,5-dihydroxydecanenitrile typically involves chiral catalysts or enzymatic resolution. For example, diastereomeric intermediates can be separated via chiral column chromatography (e.g., using cellulose-based CSPs). Enantiomeric purity is validated via polarimetry, chiral HPLC, or with chiral shift reagents (e.g., Eu(hfc)) . Absolute configuration is confirmed by X-ray crystallography or comparison with known stereochemical data from analogs like [6]-gingerdiol derivatives .

Q. How can the hydroxyl and nitrile functional groups in this compound be selectively protected or modified for downstream applications?

- Methodological Answer : The hydroxyl groups can be protected as acetyl esters (e.g., using acetic anhydride/pyridine) to prevent unwanted reactivity, while the nitrile group remains inert under mild conditions. Deprotection is achieved via alkaline hydrolysis (e.g., KCO/MeOH). For nitrile modification, catalytic hydrogenation (H/Raney Ni) converts it to a primary amine, enabling coupling reactions .

Q. What spectroscopic techniques are critical for characterizing (3S,5R)-3,5-dihydroxydecanenitrile?

- Methodological Answer :

- NMR : and NMR identify hydroxyl protons (δ 1.5–2.5 ppm, exchangeable with DO) and nitrile carbons (δ 115–120 ppm). DEPT-135 confirms CH/CH/CH groups.

- IR : Hydroxyl stretching (3200–3600 cm) and nitrile absorption (2240–2260 cm).

- MS : High-resolution ESI-MS validates molecular weight (e.g., calculated for CHNO: 183.1259) .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the conformational stability of (3S,5R)-3,5-dihydroxydecanenitrile?

- Methodological Answer : Computational studies (DFT/B3LYP/6-31G*) predict preferred chair or boat conformations. Experimental validation involves variable-temperature in solvents like DMSO-d (polar) vs. CDCl (nonpolar). Rotamer populations are quantified using NOESY/ROESY to assess intramolecular hydrogen bonding between hydroxyl groups .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across different assay systems?

- Methodological Answer : Discrepancies may arise from differences in cell permeability (e.g., logP variations due to hydroxyl group ionization). Standardize assays using:

- Membrane mimics : Liposomes with defined lipid compositions.

- Metabolic inhibitors : Cycloheximide to block endogenous metabolism.

- Orthogonal assays : Compare results from SPR (binding affinity) vs. cell-based luciferase reporters (functional activity) .

Q. Can (3S,5R)-3,5-dihydroxydecanenitrile act as a chiral building block for supramolecular assemblies?

- Methodological Answer : The compound’s hydroxyl and nitrile groups enable coordination with metal-organic frameworks (MOFs) or hydrogen-bonded networks. Design experiments using:

- X-ray crystallography : To resolve lattice parameters.

- TGA/DSC : Assess thermal stability of assemblies.

- Surface plasmon resonance (SPR) : Monitor self-assembly kinetics on gold substrates .

Data Analysis and Experimental Design

Q. How to optimize reaction conditions for scaling up synthesis without compromising stereochemical integrity?

- Methodological Answer : Use a Design of Experiments (DoE) approach:

- Factors : Catalyst loading (e.g., Jacobsen’s Mn-salen), solvent (THF vs. MeCN), temperature.

- Response variables : Yield, enantiomeric excess (ee).

- Statistical tools : ANOVA identifies critical parameters. Pilot runs in flow reactors enhance reproducibility .

Q. What computational tools predict the metabolic pathways of (3S,5R)-3,5-dihydroxydecanenitrile in biological systems?

- Methodological Answer :

- In silico prediction : Use SwissADME or ADMET Predictor™ to identify Phase I/II metabolism sites (e.g., hydroxyl glucuronidation).

- In vitro validation : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-QTOF-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.